
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is an intermediate compound in the synthesis of Tedalinab, a cannabinoid receptor modulator. This compound is particularly useful in the treatment of non-immediate type allergic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps. The starting material is typically a substituted indazole derivative, which undergoes a series of reactions including halogenation, amide formation, and carboxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to ensure consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide or carboxylic acid groups can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with cannabinoid receptors. It modulates the activity of these receptors, which are involved in various physiological processes such as immune response and inflammation. The molecular targets include CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system.
Comparison with Similar Compounds
Tedalinab: The parent compound, which is a more potent cannabinoid receptor modulator.
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Non-Racemic): A non-racemic version with potentially different pharmacological properties.
Uniqueness: Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. Its racemic nature means it contains equal amounts of both enantiomers, which can influence its overall biological activity.
Properties
Molecular Formula |
C15H12F2N2O2 |
|---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
(1R,7S)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid |
InChI |
InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m0/s1 |
InChI Key |
DVMBPUPTWMWMQO-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


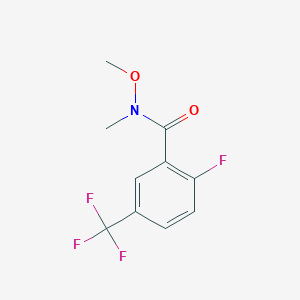
![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
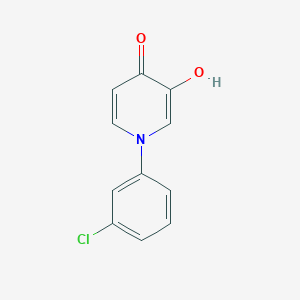
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
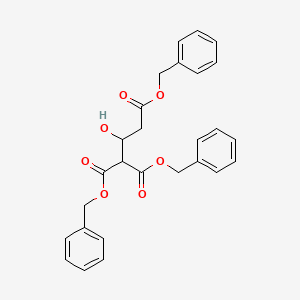



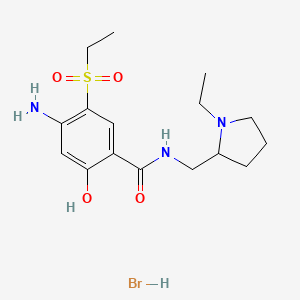
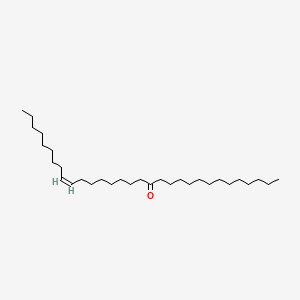
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
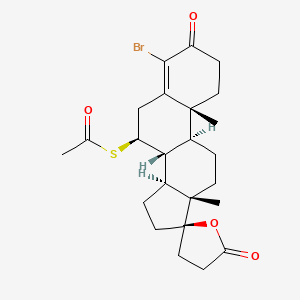
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
